molecular formula C13H24ClN3 B12626449 (4,6-DI-Tert-butylpyrimidin-2-YL)methanamine hydrochloride

(4,6-DI-Tert-butylpyrimidin-2-YL)methanamine hydrochloride

Cat. No.: B12626449
M. Wt: 257.80 g/mol
InChI Key: ZYJVILZKBDCYRE-UHFFFAOYSA-N
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Description

(4,6-DI-Tert-butylpyrimidin-2-YL)methanamine hydrochloride is a chemical compound with the molecular formula C13H24ClN3 and a molecular weight of 257.80 g/mol . This compound is a derivative of pyrimidine, a heterocyclic aromatic organic compound, and is characterized by the presence of tert-butyl groups at the 4 and 6 positions of the pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4,6-DI-Tert-butylpyrimidin-2-YL)methanamine hydrochloride typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of Tert-butyl Groups: The tert-butyl groups are introduced at the 4 and 6 positions of the pyrimidine ring using tert-butylating agents under controlled conditions.

    Amination: The methanamine group is introduced through an amination reaction.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(4,6-DI-Tert-butylpyrimidin-2-YL)methanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as halides, amines, and thiols under various conditions depending on the desired product.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyrimidine ring.

    Reduction: Reduced forms of the compound, often leading to the formation of secondary amines.

    Substitution: Substituted pyrimidine derivatives with different functional groups replacing the methanamine group.

Scientific Research Applications

(4,6-DI-Tert-butylpyrimidin-2-YL)methanamine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of (4,6-DI-Tert-butylpyrimidin-2-YL)methanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its antimicrobial or antifungal effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4,6-DI-Tert-butylpyrimidin-2-YL)methanamine hydrochloride is unique due to its specific substitution pattern and the presence of the methanamine group. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C13H24ClN3

Molecular Weight

257.80 g/mol

IUPAC Name

(4,6-ditert-butylpyrimidin-2-yl)methanamine;hydrochloride

InChI

InChI=1S/C13H23N3.ClH/c1-12(2,3)9-7-10(13(4,5)6)16-11(8-14)15-9;/h7H,8,14H2,1-6H3;1H

InChI Key

ZYJVILZKBDCYRE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=NC(=N1)CN)C(C)(C)C.Cl

Origin of Product

United States

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